molecular formula C11H13N3O B1438130 5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine CAS No. 1152585-28-8

5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1438130
CAS RN: 1152585-28-8
M. Wt: 203.24 g/mol
InChI Key: JEHSJISJSSMCTC-UHFFFAOYSA-N
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Description

The compound “5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine” is a derivative of the 1,3,4-oxadiazole class . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities and are used in the development of various drugs .


Synthesis Analysis

While specific synthesis information for “5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine” was not found, similar compounds are often synthesized through ring closure reactions . For example, the synthesis of a novel pyrazolo pyridine compound involved ring opening followed by ring closure reactions .

Scientific Research Applications

Pharmacology

In pharmacology, compounds with the 3-phenylpropyl moiety have been investigated for their potential therapeutic effects. For instance, derivatives of this compound class have been studied for their G-protein-coupled receptor (GPR35) agonist activity . This suggests that “5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine” could be explored for similar biological activities, potentially leading to the development of new drugs targeting GPR35 or related pathways.

Medicine

In the medical field, the structural features of “5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine” may lend itself to applications in bioimaging. Compounds with phenylpropyl groups have been utilized to create dyes for near-infrared fluorescence imaging, which is a powerful tool for non-invasive medical diagnostics .

Materials Science

The unique chemical structure of “5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine” could be beneficial in materials science. Its phenylpropyl component might be used to modify the properties of polymers or create new materials with specific characteristics, such as enhanced thermal stability or electrical conductivity .

Biology

In biology, the compound’s potential interaction with proteins could be harnessed to study enzyme mechanisms or to develop new biochemical assays. Its ability to bind to specific receptors or enzymes could make it a valuable tool for understanding biological processes at the molecular level .

Chemistry

Chemically, “5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine” could serve as a building block for the synthesis of more complex molecules. Its oxadiazol-amine group can participate in various chemical reactions, enabling the creation of a wide range of derivatives with potential applications in organic synthesis and drug development.

Environmental Science

Lastly, in environmental science, the compound could be studied for its biodegradability and environmental impact. Understanding its breakdown products and their effects on ecosystems could be crucial for assessing the environmental safety of chemicals containing the phenylpropyl group .

Safety and Hazards

The safety data sheet for a similar compound, 3-Phenylpropyl isocyanate, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-(3-phenylpropyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-11-14-13-10(15-11)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHSJISJSSMCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine
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5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine

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